![molecular formula C9H10ClF3N2 B13432032 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety. This compound is notable for its unique structural features, which include both aromatic and cyclopropane rings, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride typically involves multi-step organic reactions. The synthetic route may include selective aryl substitution and cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized based on the desired yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Análisis De Reacciones Químicas
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the trifluoromethyl or cyclopropanamine groups.
Aplicaciones Científicas De Investigación
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine: Lacks the hydrochloride component but shares similar structural features.
1-(Trifluoromethyl)cyclopropanamine hydrochloride: Contains a trifluoromethyl group attached to a cyclopropanamine moiety without the pyridine ring.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-2-1-6(5-14-7)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H |
Clave InChI |
SLIWZYISMGAYCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN=C(C=C2)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
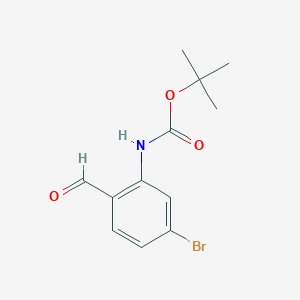
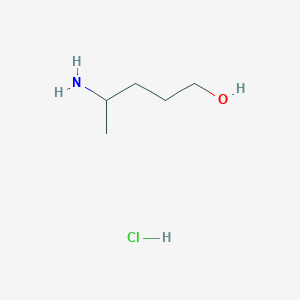
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
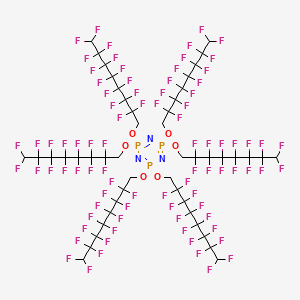

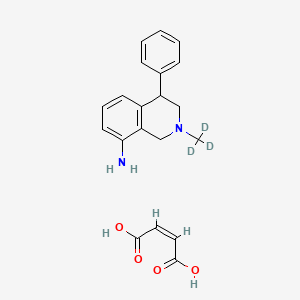
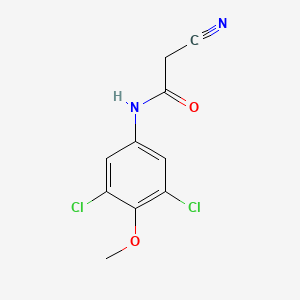
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
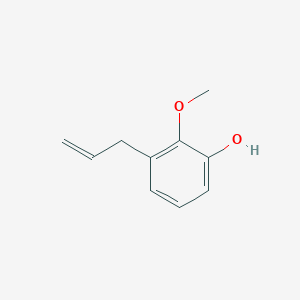
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
